molecular formula C28H54O2 B14361031 11-Oxooctacosanal CAS No. 91660-10-5

11-Oxooctacosanal

Cat. No.: B14361031
CAS No.: 91660-10-5
M. Wt: 422.7 g/mol
InChI Key: QZNPAMVJBSQIEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Oxooctacosanal is a long-chain oxoaldehyde with the molecular formula C28H54O. It is a derivative of octacosanal, where the 11th carbon atom in the chain is oxidized to form an oxo group. This compound is part of a broader class of long-chain oxoaldehydes and oxoalcohols, which are significant in various biological and industrial contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions

11-Oxooctacosanal can be synthesized through several methods. One efficient synthetic route involves the oxidation of octacosanol. The key step in this synthesis is the preparation of tert-butyl dimethyl octacos-10-enyloxy silane from commercially available lipid-based intermediates such as sebacic acid and stearyl alcohol . The oxidation process typically employs reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane under controlled conditions to achieve the desired oxo group at the 11th carbon position.

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation processes. These processes utilize robust oxidizing agents and catalysts to ensure high yield and purity. Supercritical fluid extraction and Soxhlet extraction are also employed to isolate and purify the compound from natural sources such as plant waxes .

Chemical Reactions Analysis

Types of Reactions

11-Oxooctacosanal undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert this compound into 11-Oxooctacosanoic acid.

    Reduction: Reduction reactions using reagents like sodium borohydride (NaBH4) can convert this compound into 11-Oxooctacosanol.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Grignard reagents, organolithium compounds.

Major Products

    Oxidation: 11-Oxooctacosanoic acid.

    Reduction: 11-Oxooctacosanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 11-Oxooctacosanal involves its interaction with various molecular targets and pathways. It is primarily responsible for regulating multiple signaling pathways, such as AMPK, PI3K/Akt, and MAPK/NF-κB, to achieve different physiological functions . These pathways are crucial for processes like lipid metabolism, cytoprotection, and anti-inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific oxo group at the 11th carbon position, which imparts distinct chemical reactivity and biological functions. This structural feature differentiates it from other long-chain aldehydes and alcohols, making it valuable in specialized applications in chemistry, biology, and industry.

Properties

CAS No.

91660-10-5

Molecular Formula

C28H54O2

Molecular Weight

422.7 g/mol

IUPAC Name

11-oxooctacosanal

InChI

InChI=1S/C28H54O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-19-22-25-28(30)26-23-20-17-14-15-18-21-24-27-29/h27H,2-26H2,1H3

InChI Key

QZNPAMVJBSQIEH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)CCCCCCCCCC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.